2-[(4-Methylcyclohexyl)amino]propan-1-ol
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Overview
Description
2-[(4-Methylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an amino group, which is further connected to a propanol moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce different substituents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Methylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylcyclohexyl)amino]ethanol
- 2-[(4-Methylcyclohexyl)amino]butan-1-ol
- 2-[(4-Methylcyclohexyl)amino]pentan-1-ol
Uniqueness
2-[(4-Methylcyclohexyl)amino]propan-1-ol is unique due to its specific structural features, such as the presence of a propanol moiety and a methyl-substituted cyclohexyl ring. These features confer distinct chemical and physical properties, making it suitable for various specialized applications .
Biological Activity
2-[(4-Methylcyclohexyl)amino]propan-1-ol, also known as 3-amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol, is an organic compound with a molecular formula of C11H23NO and a molecular weight of 185.31 g/mol. This compound features both an amino group and a hydroxyl group attached to a propanol backbone, with a cyclohexyl ring that enhances its structural complexity. The unique combination of functional groups in this compound suggests potential for significant biological activity.
Structural Characteristics
The structural formula of this compound allows for various interactions with biological molecules:
- Amino Group : Capable of forming hydrogen bonds, which can influence enzyme activities and receptor functions.
- Hydroxyl Group : May participate in nucleophilic reactions, further modulating biological pathways.
Synthesis Methods
The synthesis of this compound typically involves the reductive amination of 4-methylcyclohexanone with ammonia or a primary amine, often using sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst. This synthesis can be optimized using continuous flow reactors and high-pressure hydrogenation techniques to enhance yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : The compound's ability to interact with enzymes may lead to the modulation of metabolic pathways.
- Receptor Interaction : Potential binding to specific receptors could influence physiological responses.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Amino-2-methyl-1-propanol | Lacks cyclohexyl ring; simpler structure | Primarily used as a reagent in organic synthesis |
3-Amino-2-methylpropan-1-ol | Contains an amino group but differs in alkyl substituents | Often used in pharmaceuticals due to its simpler structure |
4-Methylcyclohexanone | Contains cyclohexyl ring but lacks amino and hydroxyl groups | Primarily serves as an intermediate in organic synthesis |
This table illustrates how the structural features of this compound contribute to its unique biological activity compared to similar compounds.
Study on Enzyme Interaction
A study published in Pharmacological Research explored the interaction of various compounds with lysosomal phospholipase A2 (LPLA). While specific data on this compound was not detailed, the findings indicated that compounds with similar structural motifs could inhibit LPLA, suggesting potential therapeutic applications in managing drug-induced phospholipidosis .
Pharmacological Potential
Another investigation focused on the pharmacological properties of compounds with amino and hydroxyl functionalities. It was noted that such compounds often exhibit varying degrees of bioactivity, including anti-inflammatory and neuroprotective effects. The presence of a cyclohexyl group in this compound may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-[(4-methylcyclohexyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-3-5-10(6-4-8)11-9(2)7-12/h8-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDLHSRKKQKERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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